

Technical Guide: Physicochemical Properties and Synthetic Application of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Aminomethyl)piperidine*

Cat. No.: *B1205859*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring and a primary aminomethyl group, serves as a valuable scaffold and building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the core physicochemical properties of **4-(Aminomethyl)piperidine**—specifically its boiling point and density—and outlines its application in a key synthetic workflow relevant to cancer research.

Physicochemical Data of 4-(Aminomethyl)piperidine

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. The boiling point and density are critical parameters for reaction setup, purification, and formulation.

Property	Value	Conditions
Boiling Point	200 °C	At atmospheric pressure (lit.) [1] [2] [3] [4] [5] [6]
92 °C		At reduced pressure (9 mmHg) [7]
Density	0.952 g/mL	No temperature specified [7]
~0.9151 g/mL	Rough estimate	[1] [3] [5]

Note: The significant difference in boiling point is attributed to the pressure at which the measurement was taken. The density values are reported from different sources and may represent slight variations based on experimental conditions.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for high-boiling liquids or small sample quantities, the Thiele tube method is commonly employed.

Thiele Tube Method:

- Sample Preparation: A small quantity (a few milliliters) of **4-(Aminomethyl)piperidine** is placed into a small test tube or fusion tube.
- Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.
- Apparatus Setup: The fusion tube is securely attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed in the oil bath.
- Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes even circulation of the heating oil.

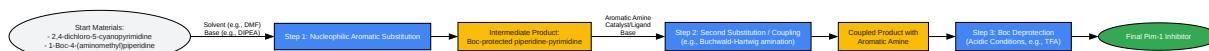
- Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.
- Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][5]

For determining the boiling point at reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is stabilized before heating commences. The temperature and pressure are then recorded.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The pycnometry method is a precise technique for determining the density of liquids.

Pycnometry Method:


- Pycnometer Preparation: A pycnometer, which is a flask with a precisely known volume, is thoroughly cleaned, dried, and weighed empty.
- Sample Filling: The pycnometer is filled with **4-(Aminomethyl)piperidine**, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.
- Weighing: The filled pycnometer is weighed.
- Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.
- Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

Other methods for density determination include the use of a hydrometer or a digital density meter, which measures the oscillation of a U-tube filled with the sample.[4][8]

Application in Synthesis: Pim-1 Kinase Inhibitors

4-(Aminomethyl)piperidine and its derivatives are crucial intermediates in the synthesis of various pharmaceutical agents. A notable application is in the creation of Pim-1 kinase inhibitors, which are being investigated as potential anticancer therapeutics. Pim-1 kinase is implicated in cell cycle progression and apoptosis, making it a significant target in oncology.

The following diagram illustrates a generalized workflow for the synthesis of a diaminopyrimidine-based Pim-1 inhibitor, where a protected form of **4-(aminomethyl)piperidine** is a key reactant.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a Pim-1 inhibitor.

This synthetic route typically begins with the nucleophilic aromatic substitution of a di-substituted pyrimidine with 1-Boc-**4-(aminomethyl)piperidine** (the Boc group protects the piperidine nitrogen).^[7] This is followed by a second substitution or coupling reaction, often with an aromatic amine. The final step involves the deprotection of the Boc group under acidic conditions to yield the active Pim-1 inhibitor.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. vernier.com [vernier.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Application of 4-(Aminomethyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205859#4-aminomethyl-piperidine-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com